molecular formula C7H15NO B13877150 1-Cyclopropyl-3-methoxypropan-2-amine

1-Cyclopropyl-3-methoxypropan-2-amine

Cat. No.: B13877150
M. Wt: 129.20 g/mol
InChI Key: BPPYYOWCOJNWNF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-3-methoxypropan-2-amine is an organic compound with the molecular formula C7H15NO It is a derivative of cyclopropane, featuring a cyclopropyl group attached to a methoxypropan-2-amine structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Cyclopropyl-3-methoxypropan-2-amine typically involves the cyclopropanation of suitable precursors. One common method is the reaction of cyclopropylamine with methoxypropan-2-ol under specific conditions. The reaction may require the use of catalysts and controlled temperatures to ensure the desired product is obtained with high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve scalable synthesis techniques such as the Curtius degradation of cyclopropyl carboxylic acids. This method involves the conversion of cyclopropyl carboxylic acid to the corresponding azide, followed by thermal decomposition to yield the desired amine .

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-3-methoxypropan-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as alcohols or amines.

    Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like thionyl chloride (SOCl2) and nucleophiles such as amines or alcohols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield cyclopropyl ketones or aldehydes, while reduction can produce cyclopropyl alcohols .

Scientific Research Applications

1-Cyclopropyl-3-methoxypropan-2-amine has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the formation of cyclopropane derivatives.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is utilized in the production of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-Cyclopropyl-3-methoxypropan-2-amine involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes, leading to the formation of reactive intermediates. These intermediates can then interact with cellular components, resulting in various biological effects. The exact molecular targets and pathways depend on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

  • 2-Cyclopropyl-1-methoxypropan-2-amine
  • 3-Methoxypropylamine
  • Cyclopropylamine

Uniqueness

1-Cyclopropyl-3-methoxypropan-2-amine is unique due to its specific structural features, such as the presence of both a cyclopropyl group and a methoxypropan-2-amine moiety. This combination imparts distinct chemical and biological properties, making it valuable for various research and industrial applications .

Properties

Molecular Formula

C7H15NO

Molecular Weight

129.20 g/mol

IUPAC Name

1-cyclopropyl-3-methoxypropan-2-amine

InChI

InChI=1S/C7H15NO/c1-9-5-7(8)4-6-2-3-6/h6-7H,2-5,8H2,1H3

InChI Key

BPPYYOWCOJNWNF-UHFFFAOYSA-N

Canonical SMILES

COCC(CC1CC1)N

Origin of Product

United States

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